2-Chloro-4-methylbenzo[h]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
61773-06-6 |
|---|---|
Molecular Formula |
C14H10ClN |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-4-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-13(15)16-14-11(9)7-6-10-4-2-3-5-12(10)14/h2-8H,1H3 |
InChI Key |
VLMGKKNZLLTOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 4 Methylbenzo H Quinoline and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the Benzo[h]quinoline (B1196314) Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the 2-Chloro-4-methylbenzo[h]quinoline core, several strategic disconnections can be envisioned. A primary disconnection approach involves breaking the bonds of the pyridine (B92270) ring, which is a common strategy for quinoline (B57606) synthesis.
One logical disconnection is at the C-N and C-C bonds of the pyridine ring, leading back to a substituted aminonaphthalene and a three-carbon synthon. For instance, the bond between the nitrogen and the carbon at position 2, and the bond between carbons 3 and 4 can be disconnected. This suggests a precursor like a 1-naphthylamine derivative and a β-dicarbonyl compound or its equivalent, which can form the pyridine ring through a cyclocondensation reaction.
Another key retrosynthetic strategy involves disconnecting the molecule to reveal precursors suitable for established named reactions for quinoline synthesis, such as the Combes, Doebner-von Miller, or Friedländer synthesis. For the specific target, this compound, a plausible retrosynthesis would involve the disconnection of the C2-Cl bond at a later stage, suggesting that the chloro group can be introduced on a pre-formed 4-methylbenzo[h]quinolin-2-one or a related intermediate. The 4-methyl group can be traced back to the use of a ketone with a methyl group in the appropriate position during the cyclization step.
De Novo Synthesis of the this compound Scaffold
The de novo synthesis of the benzo[h]quinoline scaffold can be achieved through various powerful synthetic methods, including cyclocondensation and multi-component reactions.
Cyclocondensation Reactions for Benzo[h]quinoline Formation (e.g., Knoevenagel/Michael Addition Sequences)
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. A particularly effective strategy for constructing the benzo[h]quinoline core involves a sequence of Knoevenagel condensation followed by a Michael addition. researchcommons.org This approach typically begins with the Knoevenagel condensation of an active methylene compound with an appropriate aldehyde to form an α,β-unsaturated system. This intermediate then undergoes a Michael addition with an enamine or a similar nucleophile, followed by cyclization and aromatization to yield the final benzo[h]quinoline ring system.
For instance, the reaction of a substituted 1-naphthylamine with a β-ketoester can lead to the formation of an enamine, which can then react with an α,β-unsaturated nitrile in a Michael addition. Subsequent intramolecular cyclization and aromatization would furnish the benzo[h]quinoline core. The specific substitution pattern of 2-chloro and 4-methyl would be dictated by the choice of the starting β-ketoester and subsequent functionalization steps.
| Reaction Type | Reactants | Key Intermediates | Product |
| Knoevenagel/Michael | 1-Naphthylamine, β-ketoester, α,β-unsaturated nitrile | Enamine, Michael adduct | Substituted benzo[h]quinoline |
Multi-component Reactions for Scaffold Construction
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of quinoline and its fused derivatives. These reactions often involve the combination of three or more starting materials to rapidly build molecular complexity.
A plausible multi-component approach to a benzo[h]quinoline derivative could involve the reaction of a 1-naphthylamine, an aldehyde, and an active methylene compound in the presence of a suitable catalyst. The specific choice of these components would determine the substitution pattern on the final benzo[h]quinoline ring. While direct synthesis of this compound in a single MCR step might be challenging, MCRs are excellent for generating a diversely substituted benzo[h]quinoline library, which can then be further functionalized.
Post-Cyclization Functionalization and Derivatization Strategies
Once the core benzo[h]quinoline scaffold is constructed, further functionalization is often necessary to install the desired substituents.
Halogenation and Methylation in Benzo[h]quinoline Systems
The introduction of halogen and methyl groups onto the benzo[h]quinoline ring can be achieved through various electrophilic aromatic substitution reactions. However, the regioselectivity of these reactions can be influenced by the existing substituents and the electronic nature of the heterocyclic ring.
Halogenation: The direct halogenation of benzo[h]quinoline can be challenging due to the deactivation of the pyridine ring towards electrophilic attack. However, methods for the selective halogenation of quinoline derivatives have been developed. For the introduction of a chlorine atom at the 2-position, a common strategy involves the conversion of a benzo[h]quinolin-2-one to the desired 2-chlorobenzo[h]quinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation is a crucial step in the synthesis of many 2-haloquinoline derivatives. mdpi.com
Methylation: The introduction of a methyl group can be accomplished through Friedel-Crafts alkylation, but this method can suffer from issues of polysubstitution and rearrangement. A more controlled approach often involves building the methyl group into one of the starting materials for the cyclization reaction. For instance, using a methyl-substituted β-dicarbonyl compound in a cyclocondensation reaction would directly install the methyl group at the desired position. Alternatively, functionalization of a pre-existing group, such as the reduction of a formyl group or the cross-coupling of a halogenated benzo[h]quinoline with an organometallic methylating agent, can be employed.
Strategic Importance of the Chloro Group as a Synthetic Handle
The chlorine atom at the 2-position of the benzo[h]quinoline ring is not merely a substituent but a versatile synthetic handle that opens up a vast array of possibilities for further derivatization. nih.govresearchgate.net The electron-withdrawing nature of the nitrogen atom in the quinoline ring makes the 2- and 4-positions susceptible to nucleophilic aromatic substitution (SNAr).
The 2-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of a wide range of functional groups at this position, leading to the synthesis of diverse libraries of benzo[h]quinoline derivatives with potentially interesting biological or material properties.
Furthermore, the 2-chloro substituent is an excellent precursor for transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. nih.gov This enables the attachment of aryl, vinyl, alkynyl, and amino groups, respectively, providing a powerful tool for the elaboration of the benzo[h]quinoline scaffold.
| Reaction Type | Reagent | Product |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Amino-, 2-Alkoxy-, 2-Thio-benzo[h]quinolines |
| Suzuki Coupling | Arylboronic acid | 2-Arylbenzo[h]quinoline |
| Heck Coupling | Alkene | 2-Vinylbenzo[h]quinoline |
| Sonogashira Coupling | Terminal alkyne | 2-Alkynylbenzo[h]quinoline |
| Buchwald-Hartwig Amination | Amine | 2-Aminobenzo[h]quinoline |
Sustainable and Green Chemical Approaches in Benzo[h]quinoline Synthesis
The synthesis of complex heterocyclic structures like benzo[h]quinolines has traditionally involved multi-step procedures often requiring harsh reaction conditions, hazardous reagents, and stoichiometric amounts of promoters. nih.gov These classical methods, while effective, frequently generate significant chemical waste, leading to high environmental and economic costs. nih.govresearchgate.net In response, the field of synthetic organic chemistry has increasingly embraced the principles of green chemistry, focusing on the development of sustainable methodologies that minimize pollution and maximize resource efficiency. researchgate.net This shift is particularly relevant for the synthesis of quinoline and its annulated derivatives, which are prominent scaffolds in medicinal chemistry and materials science. tandfonline.comijpsjournal.com Researchers are now prioritizing innovative techniques that reduce the reliance on toxic chemicals, solvents, and catalysts, thereby creating more environmentally benign pathways to these valuable compounds. researchgate.nettandfonline.com
Development of Eco-friendly Reaction Conditions and Catalytic Systems
A cornerstone of green chemistry in benzo[h]quinoline synthesis is the redesign of reaction conditions to be more environmentally friendly. This involves the adoption of alternative energy sources, greener solvents, and advanced catalytic systems that enhance reaction rates and selectivity while reducing waste. nih.gov
Alternative Energy Sources: Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools for accelerating organic reactions. mdpi.com Compared to conventional thermal heating, these methods often lead to dramatic reductions in reaction times, sometimes from hours to mere minutes. mdpi.com For instance, the synthesis of certain benzoquinoline derivatives has shown remarkable rate acceleration under MW and US irradiation, decreasing reaction times from 36-48 hours to just 10-30 minutes. mdpi.com This efficiency gain is coupled with higher product yields (15-30% increase) and a significant reduction in the amount of solvent required, marking these techniques as ecologically sound. mdpi.com
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives is a key focus. Water, ethanol, and ethylene glycol are increasingly used in quinoline synthesis. tandfonline.com For example, microwave-assisted Skraup reactions have been successfully performed in water, achieving good yields in short reaction times. tandfonline.com
The development of novel catalytic systems is also crucial. The emphasis is on using non-toxic, reusable, and highly efficient catalysts. researchgate.net
Nano-catalysts: Nanoparticles of metal oxides like Zinc Oxide (ZnO) and Copper Nickel Iron(II) oxide [CuNiFeO] have been employed as recyclable catalysts in the synthesis of substituted quinolines. researchgate.net These catalysts often work under solvent-free conditions or in green solvents, can be easily recovered, and reused multiple times without significant loss of activity. researchgate.net
Transition Metal Catalysts: Modern synthetic methods utilize transition metals like cobalt, rhodium, and manganese to catalyze C-H bond activation and cyclization reactions. mdpi.comorganic-chemistry.org A ligand-free cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones provides an efficient, one-pot synthesis of quinolines under mild conditions. organic-chemistry.org Similarly, rhodium-catalyzed systems have been used for the regioselective synthesis of quinoline carboxylates through a cascade C-H activation and heteroannulation process. mdpi.com These methods offer high yields and broad functional group tolerance. mdpi.comorganic-chemistry.org
Organic Catalysts: The use of simple, cost-effective, and environmentally benign organic catalysts like p-Toluene sulfonic acid (p-TSA) has been explored for one-pot, three-component reactions to produce complex benzo[h]quinoline derivatives with good to excellent yields. researchgate.net
The following table summarizes various eco-friendly catalytic systems used in the synthesis of quinoline and its derivatives.
| Catalyst System | Reaction Type | Green Solvent/Condition | Reaction Time | Yield (%) | Ref. |
| p-TSA | Three-component reaction | - | Short | 84-92 | researchgate.net |
| [CuNiFeO] nano-particles | Dehydrogenation cyclization | - | 24 h | - | researchgate.net |
| Zinc Oxide [ZnO] nano-particles | Condensation | Water | 4 h | >90 | researchgate.net |
| Cobalt(II) acetate | Dehydrogenative cyclization | - | - | Good | organic-chemistry.org |
| Microwave Irradiation | Huisgen [3+2] dipolar cycloaddition | Reduced solvent | 10-15 min | High | mdpi.com |
Principles of Atom Economy and Reaction Efficiency in Synthesis
Beyond reaction conditions, green chemistry emphasizes the intrinsic efficiency of a chemical transformation. Atom economy and reaction efficiency are central metrics for evaluating the sustainability of a synthetic route.
Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The formula for calculating percent atom economy is:
% Atom Economy = (Formula Weight of Atoms Utilized in Product / Formula Weight of All Reactants) x 100
Synthetic reactions like additions and rearrangements are inherently atom-economical as they incorporate all or most reactant atoms into the product, generating little to no waste. jocpr.com In contrast, substitution and elimination reactions tend to have poor atom economy because they generate stoichiometric byproducts.
In the context of benzo[h]quinoline synthesis, traditional named reactions often suffer from low atom economy. nih.gov Modern approaches, however, strive to maximize it. For example, a one-pot, base-catalyzed double annulation cascade reaction of benzonitriles and diynones to form functionalized benzo[h]quinolines represents a highly atom- and step-economical approach. nih.gov Such cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, are ideal for maximizing atom economy and reducing waste. nih.gov Similarly, catalytic dehydrogenative coupling reactions that produce only water or hydrogen gas as byproducts are highly atom-economical. rsc.org
Chemical Yield: The amount of product obtained.
Reaction Time: Shorter reaction times reduce energy consumption.
Selectivity: The ability to produce the desired isomer (regio- or stereoselectivity), which minimizes separation efforts and waste from unwanted side products.
Catalyst Turnover: The number of times a catalyst can be used before it becomes inactive. High turnover numbers are desirable.
The table below illustrates the application of these principles in modern quinoline synthesis.
| Reaction Type | Key Principle Illustrated | Advantages |
| Diels-Alder Reaction | 100% Atom Economy | All reactant atoms are incorporated into the product; no byproducts. jocpr.com |
| Catalytic Hydrogenation | High Atom Economy, Catalysis | Addition of H2 across a double bond is 100% atom-economical; uses a catalyst. jocpr.com |
| One-Pot Cascade Reactions | Step Economy, High Efficiency | Reduces intermediate isolation, purification steps, solvent use, and waste. nih.gov |
| Dehydrogenative Coupling | High Atom Economy | Byproducts are often simple molecules like H2 or H2O. rsc.org |
By focusing on catalytic, atom-economical, and step-economical strategies, chemists can design synthetic routes to this compound and its derivatives that are not only efficient but also environmentally responsible. nih.govnih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Methylbenzo H Quinoline
Nucleophilic Substitution Reactions at the Chloro Position (C-2)
The chlorine atom at the C-2 position of the 2-chloro-4-methylbenzo[h]quinoline ring is susceptible to nucleophilic attack, enabling a variety of functionalization reactions.
Amination and Amidation Reactions for Amidobenz[h]quinoline Formation
The conversion of this compound to its amino and amido derivatives is a key transformation. Amination can be achieved through reactions with amines, while amidation often involves the use of amides or related reagents. For instance, the reaction of 2-chloroquinolines with benzonitrile (B105546) in the presence of a strong acid like sulfuric acid can yield N-(quinolin-2-yl)benzamides. preprints.org This type of reaction, known as C2 amidation, allows for the introduction of an amide functional group at the C-2 position. preprints.org
Similarly, amination of quinoline (B57606) N-oxides can be achieved using various reagents and conditions. preprints.orgclockss.org While direct amination of this compound with sodium amide in liquid ammonia (B1221849) might be challenging without the activating effect of an N-oxide group, related quinoline systems demonstrate the feasibility of such transformations. clockss.org The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) involves a C2-amidation step on the corresponding N-oxide, followed by a nucleophilic aromatic substitution at the C4-position. preprints.org
These reactions are valuable for creating libraries of substituted benzo[h]quinolines with potential applications in medicinal chemistry and materials science.
Palladium-Catalyzed Cross-Coupling Reactions at C-2
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro-substituent at the C-2 position of this compound serves as an excellent handle for such transformations.
The Suzuki-Miyaura coupling reaction enables the introduction of aryl or heteroaryl groups at the C-2 position. This reaction typically involves the coupling of the chloroquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgresearchgate.net The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. nih.govlibretexts.org For instance, the Suzuki-Miyaura coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids has been demonstrated using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF. nih.gov While the C-Cl bond is generally less reactive than C-Br or C-I bonds, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst and stronger bases can facilitate the coupling of chloro-substrates. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloroquinolines
| Chloroquinoline Substrate | Boronic Acid | Catalyst | Base | Solvent | Product |
| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2,3-Diaryl-4-chloroquinoline |
| Aryl Carbamates | Arylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Biaryl |
| Aryl Sulfamates | Arylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Biaryl |
This table presents examples of Suzuki-Miyaura coupling reactions involving chloro-substituted aromatic compounds, illustrating the general conditions and types of products that can be obtained.
The Sonogashira coupling reaction provides a method for the direct introduction of an alkyne moiety at the C-2 position. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Modified, copper-free Sonogashira coupling protocols have also been developed, offering advantages in certain applications. researchgate.net The reaction is highly versatile and tolerates a wide range of functional groups on both the quinoline and alkyne coupling partners. researchgate.netresearchgate.net The resulting alkynylated benzo[h]quinolines are valuable intermediates for further transformations.
Table 2: Examples of Sonogashira Coupling Reactions
| Halide Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent |
| 3-Chalcone-2-chloroquinoline | Terminal Alkynes | Cu(I) mediated | - | Various | Various |
| 1-Iodinated Glycals | Aromatic/Aliphatic Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine |
| Aryl Halides | Terminal Alkynes | Palladium complex | Copper(I) salt | Amine | Various |
This table showcases various Sonogashira coupling reactions, highlighting the diversity of substrates and reaction conditions that can be employed.
The Heck reaction, another palladium-catalyzed process, allows for the formation of a carbon-carbon bond between this compound and an alkene. wikipedia.orgorganic-chemistry.org This reaction typically results in the formation of a substituted alkene, where the double bond is formed at the position of the original halogen. wikipedia.org The reaction is generally carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The Heck reaction is known for its high stereoselectivity, often favoring the formation of the trans isomer. organic-chemistry.org
Hydrazinolysis and Cyclocondensation Reactions for Fused Heterocycles
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding 2-hydrazino derivative. This hydrazino intermediate is a key building block for the synthesis of fused heterocyclic systems. For example, hydrazinolysis of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue has been used to prepare 4-hydrazino derivatives, which are valuable synthetic intermediates. mdpi.com
The hydrazino group can undergo subsequent cyclocondensation reactions with various electrophiles to form new rings fused to the benzo[h]quinoline (B1196314) core. researchgate.netresearchgate.net For instance, reaction with carbonyl compounds can lead to the formation of hydrazones, which can then cyclize to form triazino[6,5-b]quinolines. researchgate.netresearchgate.net These reactions significantly expand the structural diversity of compounds that can be accessed from this compound, leading to the creation of novel polycyclic aromatic systems. The autoxidation of 4-hydrazinylquinolin-2(1H)-ones has also been shown to produce pyridazino[4,3-c:5,6-c′]diquinolines through a series of nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions. nih.gov
Reactivity of the Methyl Group: Functionalization and Transformations
The methyl group at the 4-position of the benzo[h]quinoline core serves as a versatile handle for a variety of chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen-containing heterocyclic ring, which facilitates both oxidation and condensation-type reactions.
Selective Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)
The oxidation of the methyl group in this compound can be selectively controlled to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. These transformations are fundamental in elaborating the core structure for further synthetic applications.
For the synthesis of the aldehyde, this compound-4-carbaldehyde, a variety of oxidizing agents can be employed. Mild oxidants are generally preferred to avoid over-oxidation to the carboxylic acid. organic-chemistry.org Reagents such as selenium dioxide or chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) are often effective for this transformation. vanderbilt.edu The reaction typically proceeds by activation of the methyl C-H bonds, facilitated by the adjacent aromatic system.
The oxidation to the carboxylic acid, 2-chloro-benzo[h]quinoline-4-carboxylic acid, requires stronger oxidizing agents. mdpi.com Potassium permanganate (B83412) (KMnO4) or chromic acid are commonly used for this purpose. vanderbilt.edu The reaction often proceeds through the intermediate aldehyde, which is further oxidized under the reaction conditions. researchgate.net The choice of solvent and temperature can significantly influence the reaction's efficiency and selectivity.
Table 1: Selective Oxidation of the Methyl Group
| Product | Reagents | Reaction Conditions |
|---|---|---|
| 2-chloro-benzo[h]quinoline-4-carbaldehyde | Selenium Dioxide (SeO2) | Inert solvent, elevated temperature |
| 2-chloro-benzo[h]quinoline-4-carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature |
| 2-chloro-benzo[h]quinoline-4-carboxylic acid | Potassium Permanganate (KMnO4) | Alkaline solution, heat |
Condensation and Alkylation Reactions at the Methyl Position
The methyl group of this compound can participate in condensation reactions with various electrophiles, particularly aldehydes and ketones, in the presence of a base. This reactivity is analogous to that of other 2- and 4-methylquinolines and is a powerful tool for carbon-carbon bond formation. The acidity of the methyl protons is enhanced by the electron-withdrawing quinoline ring, facilitating deprotonation and subsequent nucleophilic attack.
For example, condensation with aromatic aldehydes, such as benzaldehyde, in the presence of a strong base like sodium ethoxide, can lead to the formation of styryl derivatives. These reactions, often referred to as Claisen-Schmidt condensations, are valuable for the synthesis of extended π-systems with potential applications in materials science and medicinal chemistry. researchgate.net
Alkylation at the methyl position can also be achieved, though it often requires strong bases and careful control of reaction conditions to avoid competing reactions at other sites. The use of organolithium reagents to deprotonate the methyl group, followed by quenching with an alkyl halide, is a potential route for introducing alkyl chains.
Electrophilic Aromatic Substitution on the Benzo[h]quinoline Ring System
The benzo[h]quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. libretexts.org However, under forcing conditions, reactions such as nitration and halogenation can occur. The position of substitution is directed by the combined electronic effects of the fused benzene (B151609) rings and the pyridine (B92270) moiety.
Typically, electrophilic attack is expected to occur on the benzo portion of the molecule, as the pyridine ring is significantly more electron-deficient. youtube.com The presence of the chloro and methyl substituents will further influence the regioselectivity of the substitution. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. libretexts.org The outcome of an electrophilic substitution reaction will therefore depend on the interplay of these directing effects and the steric hindrance around the possible reaction sites. For instance, nitration with a mixture of nitric and sulfuric acid would likely lead to the introduction of a nitro group on the benzo ring.
Metalation and C-H Activation Strategies for Selective Functionalization
Modern synthetic methods, particularly those involving transition metal catalysis, have opened up new avenues for the selective functionalization of quinoline derivatives through C-H activation. scilit.com These strategies offer a more direct and atom-economical approach to modifying the benzo[h]quinoline scaffold compared to classical methods.
Directed metalation, where a metal catalyst is guided to a specific C-H bond by a directing group, is a powerful technique. nih.gov In the case of this compound, the nitrogen atom of the quinoline ring can act as a directing group, facilitating the metalation of nearby C-H bonds. This can lead to selective functionalization at positions that are otherwise difficult to access.
Recent advances in main group metal chemistry have also demonstrated the potential for C-H activation. researchgate.net These methods can offer complementary reactivity to transition metal-catalyzed processes. The choice of metal, ligand, and reaction conditions is crucial for achieving high regioselectivity in these transformations.
Photochemical and Electrochemical Reactivity of the Benzo[h]quinoline Core
The extended aromatic system of the benzo[h]quinoline core suggests that it will exhibit interesting photochemical and electrochemical properties. Aromatic nitrogen heterocycles are known to undergo a variety of photochemical reactions, including photocyclizations and photosubstitutions. While specific studies on this compound are not extensively documented, analogies can be drawn from related systems. For instance, irradiation in the presence of a suitable reaction partner could lead to the formation of new ring systems or the substitution of the chloro group.
Electrochemical methods can also be employed to investigate the redox behavior of the molecule and to drive synthetic transformations. rsc.org The electron-deficient nature of the quinoline ring suggests that it will be reducible. This property could be exploited for reductive C-H functionalization or for the electrochemical cleavage of the carbon-chlorine bond.
Elucidation of Reaction Pathways and Identification of Key Intermediates
Understanding the mechanisms of the reactions described above is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. The elucidation of reaction pathways often involves a combination of experimental and computational techniques.
For instance, in nucleophilic substitution reactions, the formation of Meisenheimer-type intermediates can be proposed and studied. mdpi.com In condensation reactions, the enamine or enolate intermediates derived from the deprotonation of the methyl group are key to the reaction's progress. nih.gov
Kinetic studies can provide insights into the rate-determining steps of a reaction, while spectroscopic techniques such as NMR and mass spectrometry can be used to identify and characterize reaction intermediates. Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for modeling reaction pathways, calculating activation energies, and predicting the regioselectivity of reactions. chim.it
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound-4-carbaldehyde |
| 2-chloro-benzo[h]quinoline-4-carboxylic acid |
| 2-Chloro-4-methylquinazoline |
| 4-Chloro-2-methylquinoline |
| 2-Chlorolepidine |
| 4-Chloroquinaldine |
| 4-chloro-8-methylquinolin-2(1H)-one |
| 2,4-dichloro-8-methylquinoline |
| 4-chloro-8-methylquinoline-2(1H)-thione |
| 8-methyl-4-sulfanylquinolin-2(1H)-one |
| 5-azido-8-methyltetrazolo[1,5-a]quinoline |
| 4-amino-8-methylquinolin-2(1H)-one |
| 2-alkylthio-4-chloro-8-methylquinolines |
| 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones |
| 2-chloro-3-formylquinoline |
| 2-chloro-3-cyanoquinoline |
| (2-chloroquinolin-3-yl)methanamine |
| 2-chloro-3-(hydrazonomethyl)quinoline |
| 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline |
| 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one |
| 1H-pyrazolo[3,4-b]quinolin-3-amine |
| 4-(methoxymethyl)tetrazolo[1,5-a]quinoline |
| 2,3,4-Trisubstituted Benzo[h]quinolines |
| ethyl 2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate |
| ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate |
| (Z)-thiazolidinones |
| 4-chloro-2-methylthio-benzo[h] pyrimido[4,5-b]quinoline |
| Benzaldehyde |
| Benzoic acid |
| N-arylacetamides |
| 2-(piperazin-1-yl) quinoline-3-carbaldehydes |
| thieno[2,3-b]quinolones |
| 2-aminoquinolines |
| 2-methylbenzothiazoles |
| 2-methylquinolines |
| 2-styrylanilines |
| 4-aminoquinazoline |
| 2-chloro-4-aminoquinazoline |
| 2,4-dichloroquinazoline |
| 2,4-diaminoquinazolines |
| osmabenzene-fused osmapentalene |
| 2-chloroquinolinyl-4-quinolinones |
| 2-aminochalcones |
| mappicine |
| mappicine ketone |
| camptothecin |
| benzo[b]pyrazolo[5,1-f] nih.govresearchgate.netnaphthyridines |
| pyranoquinolines |
| 1-alkoxy-4-iodopyrano[4,3-b]quinolones |
| thieno- or selenopheno[2,3-b]quinoline |
Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Methylbenzo H Quinoline and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of benzo[h]quinoline (B1196314) derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map out the complete atomic connectivity and gain insights into the spatial arrangement of the molecule.
Comprehensive 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
The structural assignment of 2-Chloro-4-methylbenzo[h]quinoline and its analogs relies on a suite of NMR experiments. nih.gov
1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For a compound like this compound, distinct signals are expected for the methyl group protons (typically in the range of 2.5-2.8 ppm) and the aromatic protons, which would appear in the downfield region (7.0-9.2 ppm). scirp.org The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the characteristic shifts for carbons bonded to chlorine and nitrogen. scirp.orgualberta.ca
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivity within the individual rings of the benzo[h]quinoline skeleton. science.govresearchgate.net
2D HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. science.govprinceton.edu This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons that are two or three bonds apart. science.govresearchgate.net For instance, it can show a correlation between the methyl protons and the C4, C3, and C4a carbons, confirming the position of the methyl group. Correlations from protons on the benzo ring to carbons in the quinoline (B57606) part would confirm the fusion of the ring system.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. science.gov It is particularly useful for determining stereochemistry and the spatial relationship between different parts of the molecule, such as the proximity of the H5 proton to the methyl group at C4.
Based on data from analogous structures, the expected NMR chemical shifts for this compound are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is predicted based on structurally similar quinoline and benzoquinoline analogs.
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| 2 | - | ~152-155 | H3, H12b |
| 3 | ~7.2-7.4 | ~120-123 | CH₃, H5 |
| 4 | - | ~145-148 | CH₃, H3, H5 |
| 4-CH₃ | ~2.6-2.8 | ~20-24 | C3, C4, C4a |
| 4a | - | ~146-149 | H3, H5, CH₃ |
| 5 | ~8.0-8.2 | ~127-129 | H6, C4, C4a, C6a |
| 6 | ~7.6-7.8 | ~126-128 | H5, H7 |
| 6a | - | ~128-131 | H5, H7, H12b |
| 7 | ~7.8-8.0 | ~125-127 | H6, H8 |
| 8 | ~7.5-7.7 | ~129-132 | H7, H9 |
| 9 | ~7.6-7.8 | ~127-129 | H8, H10 |
| 10 | ~9.0-9.2 | ~133-136 | H9, C6a, C12b |
| 12b | - | ~130-133 | H3, H10 |
Advanced NMR Applications for Conformational Analysis and Dynamic Processes
Beyond basic structural assignment, NMR spectroscopy can investigate dynamic processes and conformational preferences. For quinoline derivatives, concentration-dependent ¹H NMR studies have been used to analyze intermolecular π-π stacking interactions. uncw.edu As the concentration of the quinoline solution increases, aromatic protons often show a chemical shift change, which can be attributed to the magnetic anisotropy effects experienced when molecules stack upon one another. uncw.edu Such studies could reveal the self-association behavior of this compound in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely precise measurement of a molecule's mass. This allows for the determination of its elemental formula, a critical step in identifying a new compound. nih.gov For this compound (C₁₄H₁₀ClN), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its elemental composition with high confidence, distinguishing it from other potential isobaric compounds. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the molecular ion) which is then fragmented, and the resulting product ions are analyzed. This provides a fragmentation fingerprint that is characteristic of the molecule's structure. nih.govnih.gov
For this compound, the fragmentation pattern would be expected to show characteristic losses that help confirm the structure:
Loss of a chlorine radical (•Cl): A common fragmentation for chlorinated aromatic compounds.
Loss of a methyl radical (•CH₃): Indicating the presence of the methyl group.
Loss of HCl: A frequent rearrangement-based fragmentation.
Loss of acetonitrile (B52724) (CH₃CN) or hydrogen cyanide (HCN): Resulting from the cleavage of the pyridine (B92270) ring, which is characteristic of quinoline-type structures. nih.gov
The analysis of these fragmentation pathways allows researchers to piece together the structural components of the molecule, confirming the presence and location of the chloro and methyl substituents on the benzo[h]quinoline core. nih.gov
Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound Fragmentation pathways are predicted based on general principles and data from analogous structures.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |
| 227.05 | 192.07 | Cl | Loss of chlorine atom |
| 227.05 | 212.03 | CH₃ | Loss of methyl group |
| 227.05 | 191.06 | HCl | Loss of hydrogen chloride |
| 192.07 | 165.07 | HCN | Cleavage of pyridine ring |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions
Molecular Conformation, Bond Lengths, and Angles in the Crystalline State
While a crystal structure for this compound itself is not publicly documented, analysis of closely related structures provides significant insight into its expected solid-state architecture. nih.govresearchgate.netnih.gov
Molecular Conformation: The fused four-ring system of benzo[h]quinoline is expected to be nearly planar, although minor deviations can occur to relieve steric strain. researchgate.net The planarity of the aromatic system is a key feature influencing its packing in the crystal lattice.
Bond Lengths and Angles: The bond lengths and angles within the aromatic rings would be consistent with delocalized π-systems. For example, C-C bonds within the rings would be intermediate between single and double bonds (approx. 1.37-1.42 Å), and the C-N bonds would also show partial double bond character. nih.gov The C-Cl bond length would be typical for an aryl chloride (approx. 1.74 Å).
Supramolecular Interactions: In the crystal lattice, planar aromatic molecules like benzo[h]quinolines often arrange themselves through non-covalent interactions. The most significant of these are π-π stacking interactions, where the electron-rich faces of the aromatic rings stack on top of each other, typically with a centroid-centroid distance of around 3.5-3.9 Å. nih.govresearchgate.net Weak C-H···N or C-H···Cl hydrogen bonds may also play a role in stabilizing the crystal packing. researchgate.netnih.gov
Table 3: Typical Bond Lengths and Angles from Analogs of Chloro-Methyl-Benzoquinolines Data extracted from published crystal structures of similar heterocyclic compounds. nih.govresearchgate.net
| Bond/Angle | Typical Value |
| C-C (aromatic) | 1.37 - 1.42 Å |
| C-N (in ring) | 1.32 - 1.38 Å |
| C-Cl | ~1.74 Å |
| C-C-C (in ring) | 118 - 122° |
| C-N-C (in ring) | 117 - 119° |
| Dihedral Angle (between fused rings) | < 6° |
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
While the specific crystal structure of this compound has not been detailed in the referenced literature, an analysis of structurally similar compounds allows for a robust prediction of its solid-state packing and the dominant intermolecular forces at play. The molecular structure, featuring a planar aromatic system, a chlorine substituent, and a methyl group, suggests a packing arrangement governed by a combination of halogen bonding, π-π stacking, and weaker hydrogen bonding.
Halogen Bonding: The presence of a chlorine atom on the benzo[h]quinoline framework is a key feature for directing intermolecular assembly through halogen bonding. In this type of interaction, the chlorine atom, despite its general electronegativity, possesses an electropositive region known as a σ-hole along the vector of the C-Cl bond. mdpi.com This region can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the quinoline ring (C−Cl···N) or the π-electron clouds of the aromatic rings (C−Cl···π). In the crystals of related N-C axially chiral 3-(2-halophenyl)quinazoline-4-thiones, intermolecular halogen bonds between ortho-halogens and sulfur atoms are observed, with bond angles (C-X···S) approaching linearity, a characteristic feature of strong halogen bonds. mdpi.com For instance, the intermolecular S···Cl distance in a chloro-derivative was found to be 3.4847(6) Å, which is 1.8% shorter than the sum of the van der Waals radii. mdpi.com
Table 1: Expected Intermolecular Interactions in the Crystal Lattice of this compound Based on Analogs
| Interaction Type | Interacting Groups | Typical Distance (Å) | Reference Example | Citation |
| π-π Stacking | Benzo[h]quinoline rings | 3.5 - 3.9 (centroid-centroid) | 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline | mdpi.com |
| Pyridine rings | 3.59 (centroid-centroid) | 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline | nih.gov | |
| Halogen Bonding | C-Cl ··· S | 3.48 | 3-(2-chlorophenyl)-2-methylquinazoline-4-thione | mdpi.com |
| Hydrogen Bonding | C-H ··· N | - | 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline | nih.gov |
| C-H ··· π | - | 2-chloro-3-[...]-quinoline | nih.gov |
π-π Stacking: The extensive, planar aromatic surface of the benzo[h]quinoline core strongly favors π-π stacking interactions, which are crucial for stabilizing the crystal lattice. In analogous structures like substituted 4-alkoxy-7-Cl-quinolines, significant π-π interactions between the quinoline ring systems are a defining feature of the crystal packing. nih.gov These interactions typically manifest as parallel-displaced or offset arrangements to minimize electrostatic repulsion. Studies on 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, a related chloro-quinoline derivative, identified strong π-π interactions involving the chloro-benzene rings with a centroid-centroid distance of 3.96 Å. mdpi.compreprints.org Similarly, the crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline features π-π stacking that links molecular sheets, with a ring-centroid separation of 3.5891 (9) Å. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound. Although specific experimental spectra for this compound are not detailed in the available literature, a reliable prediction of its characteristic vibrational modes can be made by analyzing its constituent functional groups and drawing comparisons with analogous molecules like 2-chloro-4-methylaniline (B104755) and various quinoline derivatives. researchgate.netresearchgate.net
The vibrational spectrum of this compound can be divided into several key regions:
High-Frequency Region (3200-2800 cm⁻¹): This region is dominated by C-H stretching vibrations. Aromatic C-H stretching modes from the benzo[h]quinoline ring system are expected to appear between 3100 cm⁻¹ and 3000 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations of the methyl group (–CH₃) will produce characteristic symmetric and asymmetric bands typically found in the 2960-2850 cm⁻¹ range.
Fingerprint Region (1700-1000 cm⁻¹): This region contains a wealth of structural information from various stretching and bending modes.
C=C and C=N Stretching: The aromatic ring stretching vibrations of the fused quinoline system will give rise to a series of sharp bands between 1625 cm⁻¹ and 1430 cm⁻¹, which are characteristic of most aromatic and heteroaromatic compounds. mdpi.comnih.gov
Methyl Group Deformation: The asymmetric and symmetric bending (or "umbrella") modes of the methyl group are expected at approximately 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
In-Plane Bending: C-H in-plane bending vibrations will also contribute to the complexity of this region.
Low-Frequency Region (< 1000 cm⁻¹): This area is crucial for identifying the C-Cl bond and skeletal vibrations.
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the 800-600 cm⁻¹ range. In 4,7-dichloroquinoline (B193633), a band at ca. 1090 cm⁻¹ was attributed to a δ(CCl) mode, but stretching frequencies are typically lower. researchgate.net
Ring Puckering and Torsional Modes: The out-of-plane bending vibrations and torsional modes of the entire benzo[h]quinoline skeleton occur at very low frequencies, often below 600 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |
| C-H Stretch | Aromatic Ring | 3100 - 3000 | FT-IR, Raman |
| C-H Stretch | Methyl Group (asymmetric & symmetric) | 2960 - 2850 | FT-IR, Raman |
| C=C / C=N Stretch | Quinoline Ring System | 1625 - 1430 | FT-IR, Raman |
| C-H Bend (deformation) | Methyl Group (asymmetric) | ~1450 | FT-IR, Raman |
| C-H Bend (deformation) | Methyl Group (symmetric) | ~1375 | FT-IR, Raman |
| C-Cl Stretch | Chloro-aromatic | 800 - 600 | FT-IR, Raman |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The extended π-conjugated system of the benzo[h]quinoline core endows the molecule with distinct photophysical properties, which can be investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy.
UV-Vis Spectroscopy for Electronic Transitions and Solvatochromism
The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the aromatic system. Quinoline itself displays absorption bands around 300-500 nm, and the annulation of the benzene (B151609) ring to form the benzo[h]quinoline scaffold typically results in a bathochromic (red) shift of these transitions due to the larger conjugated system. researchgate.net The introduction of a chlorine atom (an auxochrome) and a methyl group (a weak electron-donating group) would further modulate the energy of these transitions, likely causing minor shifts in the absorption maxima (λ_max).
Solvatochromism , the change in the color of a substance when dissolved in different solvents, is a phenomenon that provides insight into the electronic distribution and dipole moment changes between the ground and excited states. For many quinoline derivatives, a shift in the absorption maxima is observed with varying solvent polarity. researchgate.netresearchgate.net For instance, the solvatochromism of 10-hydroxybenzo[h]quinoline (B48255) has been investigated, showing that the wavelength shifts of the first absorption band depend principally on the polarity of the solvent. researchgate.net It is therefore anticipated that this compound would also exhibit solvatochromism. In nonpolar solvents, the molecule is in a neutral environment, while in polar solvents, dipole-dipole interactions can stabilize the ground or excited state differently, leading to a shift in the absorption energy. A red shift (positive solvatochromism) with increasing solvent polarity would suggest that the excited state is more polar than the ground state.
Table 3: Typical UV-Vis Absorption Maxima for Related Quinoline Scaffolds
| Compound | Solvent | Absorption λ_max (nm) | Citation |
| Quinoline | Ethanol | ~313 | researchgate.net |
| Benzo[q]quinoline derivative | Dichloromethane | 286 | informahealthcare.com |
| 10-hydroxybenzo[h]quinoline | Various | Dependent on solvent polarity | researchgate.net |
Fluorescence Spectroscopy for Quantum Yield and Lifetime Measurements
Many benzo[h]quinoline derivatives are known to be fluorescent, emitting light upon relaxation from an excited electronic state. urfu.ru The emission spectrum is typically a mirror image of the lowest-energy absorption band and is red-shifted (a Stokes shift).
Fluorescence Quantum Yield (Φ_F): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For related fluorophores like imidazo[1,5-a]quinolines, quantum yields can be significant, with values up to 34% reported. uni-giessen.de In another study, benzo[de]naphtho[1,8-gh]quinolines exhibited quantum yields as high as 54%. urfu.ru However, the presence of the chlorine atom in this compound could potentially decrease the quantum yield via the "heavy-atom effect," which promotes intersystem crossing to the triplet state, a non-radiative pathway that competes with fluorescence.
Fluorescence Lifetime (τ_F): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and quenching processes. For new benzo[h]quinolin-10-ol derivatives, fluorescence lifetimes were measured to be in the nanosecond range, specifically 4.24–4.57 ns in DMF and 5.56–5.97 ns in MeOH. nih.gov It is reasonable to expect that this compound would exhibit a fluorescence lifetime of a similar order of magnitude, though this could also be influenced by the heavy-atom effect of chlorine.
Table 4: Photophysical Emission Properties of Analogous Benzoquinoline Derivatives
| Compound Family | Emission λ_max (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F) (ns) | Citation |
| Benzo[h]quinolin-10-ol derivatives | - | 0.07 - 1.25% | 4.2 - 6.0 | nih.gov |
| Benzo[de]naphtho[1,8-gh]quinolines | 454 - 482 | up to 54% | - | urfu.ru |
| Imidazo[1,5-a]quinolines | - | up to 34% | - | uni-giessen.de |
| Benzo[q]quinoline derivative | 459 (solution), 480 (film) | 0.58 (solution) | - | informahealthcare.com |
Theoretical and Computational Chemistry Studies on 2 Chloro 4 Methylbenzo H Quinoline
Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Chloro-4-methylbenzo[h]quinoline. These methods model the electronic structure from first principles, providing insights into geometry, stability, and reactivity.
Density Functional Theory (DFT) for Optimized Geometries, Energetics, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is well-suited for calculating the properties of polycyclic aromatic hydrocarbons (PAHs) and their aza-substituted analogues. ontosight.ainih.gov For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G* or larger, would be the standard approach to determine its ground-state properties. nist.gov
Optimized Geometry: The geometry of this compound would be predicted to be largely planar, a characteristic feature of the rigid benzo[h]quinoline (B1196314) fused ring system. researchgate.net Minor out-of-plane twisting of the methyl group's hydrogen atoms would be expected. The introduction of the chloro and methyl substituents would induce small changes in the bond lengths and angles of the quinoline (B57606) core compared to the parent benzo[h]quinoline. For instance, the C2-Cl bond length would be a key parameter, and the C4-C(methyl) bond would slightly alter the local geometry.
Energetics and Electronic Properties: The electronic properties of aza-PAHs are significantly influenced by the position of the nitrogen atom and the nature of substituents. ontosight.ai The nitrogen atom in the benzo[h]quinoline scaffold introduces a significant dipole moment and alters the distribution of electron density across the aromatic system. The chlorine atom at the C2 position, being electronegative and a weak deactivator, would act as an electron-withdrawing group through induction, while the methyl group at C4 would be a weak electron-donating group.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity and electronic transitions. In related quinoline derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic framework. nih.gov The presence of the electron-withdrawing chlorine and electron-donating methyl group would modulate the energies of these frontier orbitals. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
Table 5.1.1: Predicted Electronic Properties of Benzo[h]quinoline Derivatives (Illustrative) This table is illustrative and based on general trends observed for substituted aza-PAHs. Actual values for this compound would require specific calculations.
| Property | Benzo[h]quinoline (Parent) | 2-Chlorobenzo[h]quinoline (Hypothetical) | This compound (Hypothetical) |
|---|---|---|---|
| HOMO Energy | ~ -6.0 eV | Slightly Lowered | Slightly Raised vs. 2-Cl variant |
| LUMO Energy | ~ -1.5 eV | Lowered | Slightly Raised vs. 2-Cl variant |
| HOMO-LUMO Gap | ~ 4.5 eV | Slightly Reduced | Similar to or slightly different from 2-Cl variant |
| Dipole Moment | ~ 2.0 D | Increased | Modulated by vector sum of substituent effects |
Spectroscopic Properties: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). nih.gov The parent benzo[h]quinoline has characteristic π-π* transitions. mdpi.com The chloro and methyl substituents would be expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound. DFT can also be used to calculate vibrational frequencies (IR and Raman spectra), which, when compared with experimental spectra, help confirm the molecular structure. researchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
For higher accuracy, particularly for electronic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. researchgate.net While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation. Such high-level calculations could serve as benchmarks for DFT results, ensuring the chosen functional is appropriate for this class of molecules. A comparative study on quinoline itself has shown that DFT and MP2 methods can provide comparable results for geometries and energies. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into conformational dynamics and interactions with the environment, such as a solvent. mdpi.com
For a relatively rigid molecule like this compound, the primary application of MD would be to study its interactions with solvent molecules. Simulations in an explicit solvent box (e.g., water or an organic solvent) would reveal the structure of the solvation shell and the preferred orientation of solvent molecules around the solute. This is crucial for understanding solubility and how the solvent might mediate chemical reactions.
Key insights from MD simulations would include:
Solvation Free Energy: Calculating the energy change associated with transferring the molecule from the gas phase to a solvent, which relates directly to its solubility.
Radial Distribution Functions (RDFs): These plots would show the probability of finding solvent atoms at a certain distance from specific atoms in the solute (e.g., the quinoline nitrogen or the chlorine atom), detailing the specific intermolecular interactions like hydrogen bonding or dipole-dipole interactions. mdpi.com
Conformational Sampling: While the core is rigid, MD can explore the rotation of the methyl group and any subtle flexing of the ring system over time.
Studies on related heterocyclic systems have successfully used MD simulations to understand their dynamic behavior and interactions within biological systems, such as enzymes. nih.govresearchgate.net
Reaction Mechanism Elucidation: Transition State Modeling and Reaction Pathway Mapping
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. nih.govnih.gov
For this compound, a key area of interest would be the nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is a good leaving group. The reactivity of chloroquinolines in such reactions is well-documented. mdpi.com
Transition State Modeling: By mapping the potential energy surface of a reaction, computational chemists can locate the transition state—the highest energy point along the reaction coordinate. nih.gov The structure and energy of this transition state determine the reaction's activation energy and, therefore, its rate. For a nucleophilic attack on C2, calculations would model the approach of the nucleophile, the formation of a high-energy intermediate (a Meisenheimer-like complex), and the subsequent departure of the chloride ion. The presence of the electron-withdrawing nitrogen atom is crucial for stabilizing the negative charge in the transition state and intermediate, facilitating the reaction. researchgate.net
Prediction of Regio- and Stereoselectivity in Chemical Transformations
Computational modeling can predict the most likely outcome when a molecule has multiple potential reaction sites. For aza-PAHs, the presence of the nitrogen atom can direct the regioselectivity of reactions like epoxide ring opening. nist.gov While this compound itself does not have an epoxide, if it were to undergo reactions like electrophilic aromatic substitution, DFT calculations could predict the most favorable position for attack by comparing the energies of the possible intermediates. The interplay between the directing effects of the fused rings, the nitrogen atom, the chloro group, and the methyl group would determine the final regiochemical outcome. DFT calculations have been proposed to provide insight into the regioselectivity of annulation cascade reactions used to synthesize benzo[h]quinoline cores. nih.gov
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
Cheminformatics applies computational methods to analyze large datasets of chemical compounds to derive relationships between their structure and properties. nih.gov QSPR is a specific application that aims to create mathematical models to predict a specific property (e.g., solubility, boiling point, or biological activity) from calculated molecular descriptors.
While no specific QSPR model for this compound exists, one could be developed as part of a larger study on substituted benzo[h]quinolines. The process would involve:
Dataset Assembly: Compiling a set of benzo[h]quinoline derivatives with known experimental data for a property of interest.
Descriptor Calculation: For each molecule in the set, including this compound, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., surface area) descriptors.
Model Building: Using statistical methods or machine learning algorithms to build a regression or classification model that correlates a subset of the descriptors with the experimental property. rsc.org
Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the model training.
Such QSAR models are prevalent in medicinal chemistry for predicting the biological activity of quinoline derivatives against various diseases. nih.gov
Table 5.4.1: Common Molecular Descriptors Used in QSPR/QSAR Studies (Illustrative)
| Descriptor Class | Example Descriptors | Predicted Property Correlation |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | General physical properties |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Lipophilicity, Boiling Point |
| Geometric | Molecular Surface Area, Volume | Solubility, Biological Interaction |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Pharmacological Activity |
| Quantum-Chemical | Partial Charges on Atoms | Interaction Sites, Reactivity |
Development of Molecular Descriptors for Property Prediction
Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and biological properties of molecules through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. For a molecule like this compound, a variety of descriptors could be calculated to predict its behavior.
Potential Molecular Descriptors for this compound:
| Descriptor Class | Specific Examples | Potential Predicted Properties |
| Constitutional Descriptors | Molecular Weight, Number of Rings, Number of Heteroatoms | Basic physical properties (e.g., boiling point, density) |
| Topological Descriptors | Wiener Index, Randić Index, Balaban Index | Connectivity, branching, and shape-related properties |
| Geometrical Descriptors | Molecular Surface Area, Molecular Volume, Ovality | Solubility, transport properties, steric interactions |
| Quantum-Chemical Descriptors | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Reactivity, electronic properties, intermolecular interactions |
The development of robust QSPR/QSAR models would involve the calculation of a wide range of these descriptors for a series of related benzo[h]quinoline derivatives. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms could then be employed to build predictive models. These models could be invaluable in estimating properties that are difficult or expensive to measure experimentally, thereby accelerating the discovery of new materials or compounds with desired characteristics.
Virtual Screening for Material Science or Catalytic Applications
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, or in the context of material science and catalysis, to possess a desired property.
Potential Applications in Material Science:
Given its extended aromatic system, this compound could be investigated as a candidate for organic electronic materials. Virtual screening could be employed to predict properties relevant to this application:
Organic Light-Emitting Diodes (OLEDs): Computational methods can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the charge injection and transport properties of a material. The color of the emitted light can also be estimated from the HOMO-LUMO gap.
Organic Photovoltaics (OPVs): The suitability of a molecule as a donor or acceptor material in an organic solar cell can be assessed by calculating its electronic properties and predicting its absorption spectrum.
Potential Applications in Catalysis:
The nitrogen atom in the quinoline ring and the presence of a chlorine atom suggest that this compound or its derivatives could have potential as ligands in organometallic catalysis. Virtual screening, in this case, would involve docking the molecule to a metal center and calculating the stability and electronic properties of the resulting complex. This could help in identifying promising candidates for catalysts in various organic reactions.
Hypothetical Virtual Screening Workflow:
Library Generation: A virtual library of derivatives of this compound would be created by systematically modifying its structure.
Property Calculation: For each molecule in the library, relevant molecular descriptors and quantum-chemical properties would be calculated.
Filtering and Ranking: The library would be filtered based on predefined criteria (e.g., predicted electronic properties, stability). The remaining molecules would be ranked based on their predicted performance for the target application.
Experimental Validation: The top-ranked candidates would then be synthesized and tested experimentally to validate the computational predictions.
While specific research on the theoretical and computational chemistry of this compound is yet to be extensively reported, the methodologies outlined above provide a clear roadmap for future investigations into its potential in material science and catalysis. Such studies would undoubtedly contribute to a deeper understanding of this class of compounds and could unlock new and valuable applications.
Exploration of Advanced Chemical Applications of 2 Chloro 4 Methylbenzo H Quinoline Derivatives
Applications in Materials Science
The inherent photophysical properties of the benzo[h]quinoline (B1196314) scaffold, such as strong luminescence and long-lived excited states, make its derivatives highly suitable for various applications in materials science. The presence of a chloro group, an electron-withdrawing entity, and a methyl group, an electron-donating group, on the benzo[h]quinoline core can further modulate these electronic and photophysical properties, making them tunable for specific applications.
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Materials
Derivatives of benzo[h]quinoline are recognized for their potential in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the benzo[h]quinoline system facilitates π-stacking interactions, which are crucial for charge transport in organic semiconductor materials. The electronic properties of substituted quinolines are being explored for their use in organic photovoltaics (OPVs) as well.
| Compound Family | Potential Application | Key Properties Influenced by Substitution |
| Substituted Quinolines | Organic Electronics (OLEDs, OPVs) | Charge transport, electronic properties |
| Benzo[h]quinoline Complexes | OLED Emitters | Strong luminescence, long-lived excited states nih.govcapes.gov.br |
Fluorescent Probes and Sensors for Chemical and Environmental Analysis
The development of fluorescent probes for the detection of various chemical and biological species is a significant area of research. Quinoline-based fluorescent probes have been designed for the detection of species like hypochlorous acid and metal ions such as Cd²⁺. nih.govnih.gov These probes often work on the principle of a change in fluorescence intensity or a shift in the emission wavelength upon interaction with the target analyte.
Derivatives of 2-Chloro-4-methylbenzo[h]quinoline could be engineered as fluorescent probes. The benzo[h]quinoline core can act as the fluorophore, while specific functional groups can be introduced to act as binding sites for the analyte of interest. The chloro and methyl groups can influence the photophysical properties of the fluorophore, such as its quantum yield and Stokes shift. For example, a novel 8-hydroxy quinoline-derived amide receptor and its metal complexes have been developed as efficient fluorescent receptors for anion sensing. nih.gov This suggests that functionalized benzo[h]quinoline derivatives could also be tailored for selective sensing applications.
| Probe Type | Target Analyte | Sensing Mechanism | Relevant Research |
| Quinoline-based | Hypochlorous acid | Change in fluorescence | nih.gov |
| Quinoline-based | Cd²⁺ ions | Emission enhancement | nih.gov |
| 8-Hydroxy quinoline (B57606) derivative | Anions (dihydrogen phosphate, hydrogen sulfate) | Selective fluorescence quenching/enhancement | nih.gov |
Integration into Advanced Polymeric Materials and Conjugates
The incorporation of chromophoric units like benzo[h]quinoline derivatives into polymer chains can lead to the development of advanced materials with unique optical and electronic properties. These materials can find applications in areas such as light-emitting polymers, organic solar cells, and sensors. The reactivity of the chloro group in this compound at the 2-position allows for its substitution, providing a handle for polymerization or for grafting onto existing polymer backbones.
Coordination Chemistry and Ligand Design
The nitrogen atom in the quinoline ring system makes benzo[h]quinoline and its derivatives excellent ligands for a wide range of metal ions. The resulting metal complexes often exhibit interesting photophysical and catalytic properties.
Role as Ligands in Homogeneous and Heterogeneous Catalysis
Quinoline-based ligands are known to be effective in various catalytic processes. researchgate.net The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst. The this compound framework, with its extended aromatic system, can provide the steric bulk necessary for certain catalytic transformations. The electronic nature of the ligand, modulated by the chloro and methyl groups, can influence the electron density at the metal center, thereby affecting its catalytic activity.
Transition metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, often utilize ligands to stabilize the metal center and facilitate the catalytic cycle. nih.gov While specific catalytic applications of this compound are not extensively documented, the known utility of related chloroquinoxalines in such reactions suggests the potential for its derivatives in catalysis. nih.gov
Formation of Luminescent Metal Complexes for Optoelectronic Devices
As mentioned earlier, metal complexes of benzo[h]quinoline derivatives are of great interest for their luminescent properties. nih.govcapes.gov.br The formation of a coordination bond with a metal ion can significantly alter the photophysical properties of the benzo[h]quinoline ligand, often leading to enhanced emission and longer excited-state lifetimes. This phenomenon, known as phosphorescence, is highly desirable for applications in OLEDs.
Copper(I) and other transition metal complexes with benzo[h]quinoline ligands have been synthesized and studied for their photoluminescent properties. nih.govcapes.gov.br The distorted coordination geometry that can be enforced by bulky ligands like substituted benzo[h]quinolines can lead to highly efficient metal-to-ligand charge transfer (MLCT) transitions, resulting in strong luminescence. The emission color of these complexes can be tuned by modifying the substituents on the benzo[h]quinoline ligand, making this compound a potentially valuable building block for creating a range of luminescent materials.
| Metal Complex | Ligand System | Key Property | Potential Application |
| Copper(I) | Crowded Benzo[h]quinoline | Long-lived MLCT excited state, strong luminescence | OLEDs nih.govcapes.gov.br |
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The presence of a reactive chlorine atom at the 2-position of the quinoline ring system makes this compound and its analogues valuable intermediates in organic synthesis. This halogen atom is susceptible to nucleophilic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of highly functionalized and complex molecular architectures.
The versatility of chloro-substituted quinolines as synthetic precursors is well-documented. For instance, related compounds like 2-chloroquinoline-3-carbaldehydes have been extensively used to build fused heterocyclic systems such as quinolinyl-pyranones, quinolinyl-quinazolines, and quinolinyl-thiazolidinones. nih.gov These reactions typically proceed through initial condensation or substitution at the formyl group, followed by cyclization involving the chloro-substituent. Similarly, 2,4-dichloroquinolines can undergo selective reactions with various nucleophiles, such as cyclic secondary amines, to afford substituted quinoline derivatives. heteroletters.org
While specific examples detailing the use of this compound in the synthesis of complex molecules are not extensively reported in readily available literature, the reactivity of the closely related 2-chloroquinoline (B121035) scaffold provides a strong basis for its potential applications. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for C-C and C-N bond formation, and the chloro-substituent on the benzo[h]quinoline ring is an ideal site for such transformations.
For example, the synthesis of various functionalized quinolines has been achieved through metal-free C(sp³)–H bond functionalization and tandem cyclization strategies, highlighting the adaptability of the quinoline core for creating medicinally valuable structures. nih.gov The general reactivity of chloroquinolines suggests that this compound could be readily coupled with a variety of boronic acids, terminal alkynes, and amines to generate novel, complex molecules with potentially interesting biological or material properties. The synthesis of 2-hydroxy-4-methylquinoline derivatives and other functionalized quinoline scaffolds further underscores the importance of such chloro-intermediates in accessing a wide range of molecular diversity. researchgate.netnih.gov
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst/Conditions (Hypothetical) | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | 2-Aryl/Heteroaryl-4-methylbenzo[h]quinoline |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-4-methylbenzo[h]quinoline |
| Buchwald-Hartwig | Amine/Amide | Pd Catalyst, Ligand, Base | 2-Amino/Amido-4-methylbenzo[h]quinoline |
| Nucleophilic Substitution | Thiol | Base | 2-Thio-4-methylbenzo[h]quinoline |
This table presents hypothetical, yet highly plausible, synthetic transformations based on the known reactivity of similar chloroquinoline compounds.
Applications in Advanced Chemical Research Tools (e.g., molecular recognition, supramolecular assemblies)
The rigid and planar structure of the benzo[h]quinoline core, combined with its potential for functionalization, makes its derivatives attractive candidates for applications in molecular recognition and the construction of supramolecular assemblies.
Molecular Recognition:
Derivatives of benzo[h]quinoline have been investigated as agents for molecular recognition, particularly for biological targets like nucleic acids. For instance, certain benzo[h]quinoline derivatives have been shown to act as G-quadruplex binding agents. nih.gov G-quadruplexes are higher-order DNA and RNA structures that are implicated in key biological processes, making them important targets for therapeutic intervention. The planar aromatic surface of the benzo[h]quinoline scaffold allows for effective π-π stacking interactions with the G-quartets, while appended side chains can provide additional binding affinity and selectivity. Although the specific use of this compound in this context has not been detailed, its core structure is amenable to the design of new G-quadruplex ligands.
Furthermore, the broader family of quinoline derivatives has been extensively explored for the development of fluorescent chemosensors for metal ions and other small molecules. nanobioletters.comresearchgate.net These sensors often operate via mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescence properties of the quinoline fluorophore. The introduction of specific binding sites onto the this compound framework could lead to the development of novel sensors for various applications. For example, quinoline-based hydrazone derivatives have been synthesized and studied for their chemosensory abilities. mdpi.com
Supramolecular Assemblies:
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The planar and aromatic nature of the benzo[h]quinoline scaffold makes it an excellent building block for creating supramolecular assemblies through π-π stacking interactions. The crystal structure of (2-Chloro-benzo[h]quinolin-3-yl)methanol, a closely related compound, reveals the formation of chains through intermolecular hydrogen bonding. nih.gov Similarly, the crystal structure of 2-Chloro-benzo[h]quinoline-3-carbaldehyde shows a largely planar molecule. nih.gov These observations highlight the potential of benzo[h]quinoline derivatives to participate in directional intermolecular interactions, which are crucial for the rational design of supramolecular architectures.
The principles of host-guest chemistry, a central concept in supramolecular science, could also be applied using benzo[h]quinoline derivatives. thno.org By incorporating appropriate functional groups, these molecules could be designed to act as hosts for specific guest molecules, leading to applications in areas such as sensing, catalysis, and drug delivery.
Table 2: Potential Applications of this compound Derivatives in Advanced Chemical Research
| Application Area | Potential Role of Derivative | Key Structural Features |
| Molecular Recognition | G-quadruplex binding agent | Planar aromatic core for π-stacking, functionalizable side chains |
| Fluorescent chemosensor | Quinoline fluorophore, analyte binding site | |
| Supramolecular Assemblies | Building block for extended structures | Planar structure for π-π stacking, sites for hydrogen bonding |
| Host molecule in host-guest systems | Pre-organized cavity formed by functionalization |
Structure Property Relationships of 2 Chloro 4 Methylbenzo H Quinoline Derivatives Excluding Biological/clinical Outcomes
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The reactivity of the 2-chloro-4-methylbenzo[h]quinoline scaffold is significantly influenced by the electronic and steric nature of its substituents. The chlorine atom at the C2 position is a key reactive site, susceptible to nucleophilic substitution. This reactivity is a general feature of 2-chloroquinolines, which can be displaced by various nucleophiles. nih.govontosight.ai The presence of the electron-withdrawing chlorine atom makes the C2 position electrophilic and thus a prime target for nucleophilic attack.
Studies on analogous 2-chloroquinoline (B121035) systems demonstrate that the chlorine atom can be readily substituted by sulfur nucleophiles. nih.gov For instance, reactions with thiourea (B124793) can lead to the formation of corresponding thiones. mdpi.com Similarly, reactions with amines can occur, although 2-chloroquinolines may exhibit a reduced tendency for acid-catalyzed or autocatalytic effects compared to their 4-chloro counterparts when treated with amines. mdpi.com However, they show higher reactivity towards methoxide (B1231860) ions. mdpi.com
In more complex benzo[h]quinoline (B1196314) systems, the introduction of various substituents allows for selective transformations. For example, a sulfoxide (B87167) group can act as a good leaving group in SN reactions, enabling the introduction of both sulfur and nitrogen-based nucleophiles. nih.gov The choice of solvent and base can also play a crucial role in directing the outcome of these reactions. nih.gov
Impact of Halogen and Methyl Groups on Photophysical and Electronic Properties
The photophysical and electronic properties of benzo[h]quinoline derivatives are intricately linked to the nature and position of their substituents. The extended π-system of the benzo[h]quinoline core provides a foundation for interesting optical properties, including fluorescence. mdpi.com
The chlorine atom, being a halogen, can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or affecting the fluorescence quantum yield. While specific data for this compound is scarce, studies on other halogenated quinolines suggest that halogen substitution can impact their biological activity, which is often related to their electronic properties. nih.gov
The methyl group, as an electron-donating group, can also tune the electronic properties. Its presence can lead to a bathochromic (red) shift in the absorption and emission spectra. The photophysical properties of quinoline (B57606) derivatives, such as their fluorescence, are sensitive to the substitution pattern on the aromatic rings. nih.gov For instance, the introduction of different substituents can modulate the emission color from blue to green. nih.gov
Research on related trifluoromethylated quinoline-phenol Schiff bases shows that the electronic nature of substituents significantly affects their photophysical properties, including absorption and emission wavelengths, Stokes shifts, and fluorescence quantum yields. nih.gov
Conformational Preferences and Steric Effects on Molecular Behavior
The three-dimensional structure and conformational flexibility of this compound derivatives are critical in determining their molecular behavior. The benzo[h]quinoline ring system itself is largely planar, but substituents can introduce steric strain, leading to deviations from planarity. researchgate.net
In related quinoline structures, the planarity of the quinoline ring is a common feature. However, bulky substituents can lead to significant dihedral angles between the quinoline core and the substituent, which in turn influences crystal packing and intermolecular interactions. For example, in a derivative of 2-chloro-8-methylquinoline, a methoxybenzene substituent forms a dihedral angle of approximately 70°.
Intermolecular Interactions and Self-Assembly Phenomena in Solution and Solid State
The solid-state architecture and solution-phase behavior of this compound are governed by a variety of intermolecular interactions. These non-covalent forces dictate the crystal packing and can lead to the formation of supramolecular assemblies. mdpi.com
A key interaction involving the chlorine substituent is the C–H···Cl hydrogen bond. Halogen bonding, where the chlorine atom acts as a halogen bond donor or acceptor, is another significant interaction that can direct self-assembly. In the crystal structures of substituted 2-chloroquinoline derivatives, both Cl···Cl and C–H···Cl interactions have been observed to generate supramolecular assemblies in the solid state. These interactions can exhibit directional preferences, leading to different packing motifs.
The aromatic rings of the benzo[h]quinoline core are capable of engaging in π-π stacking interactions. These interactions are crucial for the stabilization of crystal structures and can influence the photophysical properties of the material. mdpi.com The presence and orientation of substituents can modulate the strength and geometry of these π-π stacking interactions.
In solution, the interplay of these intermolecular forces with the solvent molecules will determine the solubility and aggregation behavior of the compound. The hydrophobic nature of the benzo[h]quinoline core and the specific interactions of the chloro and methyl groups with the solvent will be the determining factors. The aggregation of molecules in solution can be driven by the same forces that govern crystal packing, such as hydrogen bonding and π-π stacking. researchgate.net
Challenges and Future Directions in 2 Chloro 4 Methylbenzo H Quinoline Research
Development of Novel and Highly Efficient Synthetic Methodologies
A significant hurdle in the study of 2-Chloro-4-methylbenzo[h]quinoline is the absence of established, high-yield synthetic routes tailored for its specific substitution pattern. While general methods for benzo[h]quinoline (B1196314) synthesis exist, their adaptation presents a key challenge. Future research should focus on developing methodologies that are not only efficient but also regioselective and scalable.
Current and Emerging Synthetic Strategies:
Intramolecular Cyclization: One established route involves the intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid (PPA). nih.gov Adapting this for the 2-chloro-4-methyl substitution would require the synthesis of precisely functionalized precursors.
Electrocyclization: Ultraviolet light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines offers a regioselective pathway to substituted benzo[h]quinolines. nih.gov The challenge lies in designing an appropriate imine precursor that incorporates the chloro and methyl groups at the desired positions.
From Polychlorinated Precursors: A novel approach utilizes the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene, followed by a one-pot reaction with naphthalen-1-amine. nih.govresearchgate.net This method has successfully produced 2,3,4-trisubstituted benzo[h]quinolines and could potentially be modified to yield the target compound. nih.govresearchgate.net The advantage of this route is its two-step mode, which can lead to high yields (up to 93% in the cyclization step). nih.gov
Future efforts should aim to refine these methods to improve yields, reduce reaction steps, and utilize more environmentally benign reagents and conditions, drawing inspiration from the broader advances in quinoline (B57606) synthesis which emphasize C-H bond activation and photo-induced cyclization. mdpi.com
Table 1: Comparison of Potential Synthetic Pathways for Substituted Benzo[h]quinolines
| Synthetic Method | Precursors | Conditions | Reported Yields | Potential for 2-Chloro-4-methyl Variant |
|---|---|---|---|---|
| Intramolecular Cyclization nih.gov | N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines | Polyphosphoric acid (PPA), 120 °C | Not specified | Feasible, requires specific precursor synthesis |
| Electrocyclization nih.gov | 3-(naphthylamino)-2-alkene imines | Ultraviolet light | Good to high | High regioselectivity is promising |
| One-pot/Two-step Cyclization nih.gov | Mercaptoacetate, naphthalen-1-amine, triethylamine | THF | up to 93% (two-step) | Promising, requires control over substituents |
Unveiling New Reactivity Modes and Catalytic Applications
The reactivity of this compound is largely unexplored. The presence of a chloro group at the 2-position and a methyl group at the 4-position on the rigid, electron-rich benzo[h]quinoline core suggests a rich and varied chemistry.
Future Research Directions:
Nucleophilic Aromatic Substitution (SNAr): The C2-chloro atom is a prime site for SNAr reactions. This allows for the introduction of a wide array of functional groups (e.g., amines, alkoxides, thiols), creating a library of derivatives with diverse properties. This approach is well-established for other chloroquinolines, such as the reaction of 4-chloroquinoline derivatives with morpholine. mdpi.com
Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to construct more complex molecular architectures.
Functionalization of the Methyl Group: The 4-methyl group offers another handle for chemical modification through reactions such as oxidation, halogenation, or condensation, further expanding the chemical space accessible from the parent molecule.
Catalytic Applications: The nitrogen atom in the quinoline ring and the potential for creating pincer-type ligands through functionalization suggest that its derivatives could serve as ligands in homogeneous catalysis. The rigid polycyclic framework could impart unique steric and electronic properties to a metal center.
Rational Design and Synthesis for Tailored Material Properties
The extended π-conjugated system of the benzo[h]quinoline scaffold is a key feature for applications in materials science and medicinal chemistry. Rational design, guided by structure-property relationships, is crucial for developing derivatives with specific, enhanced functionalities.
Medicinal Chemistry: Benzo[h]quinolines are known to possess biological activities, including potential as topoisomerase inhibitors. rsc.org The 2-chloro-4-methyl scaffold could be a starting point for developing new therapeutic agents. By analogy with other quinoline-based drugs, derivatives could be designed and synthesized to target a range of diseases, from cancer to parasitic infections. nih.govnih.gov For instance, the 4-aminoquinoline core is central to many antimalarial drugs. mdpi.com
Organic Electronics: The inherent photophysical properties of large heteroaromatic systems make them attractive candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net Future work should involve synthesizing derivatives with tailored electron-donating and -accepting groups to tune the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport properties.
Corrosion Inhibition: Recently, benzo[h]quinoline hydrazone derivatives have been investigated as effective corrosion inhibitors for carbon steel, forming a passive film on the metal surface. researchgate.net This opens a potential niche application for specifically functionalized this compound derivatives.
Advancement in Computational Modeling for Predicting Complex Chemical Behavior
Computational chemistry provides indispensable tools for accelerating the research and development cycle. For a molecule like this compound, where experimental data is scarce, in silico methods are vital for predicting its properties and guiding experimental design.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict vibrational spectra, and analyze the electronic structure. rjptonline.org
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity, kinetic stability, and electronic transitions. rjptonline.org
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, guiding the design of chemical reactions. rjptonline.org
Time-Dependent DFT (TD-DFT): This method is employed to predict electronic absorption spectra (UV-Vis), which is crucial for designing molecules for optical applications. rjptonline.org
Molecular Docking: For medicinal chemistry applications, docking simulations can predict the binding modes and affinities of derivatives with biological targets like enzymes or receptors, helping to prioritize compounds for synthesis and testing. researchgate.net
Table 2: Key Computational Parameters for Characterizing Novel Quinoline Derivatives (Hypothetical)
| Parameter | Computational Method | Information Gained |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Bond lengths, bond angles, dihedral angles rjptonline.org |
| FMO Analysis (HOMO/LUMO) | DFT | Chemical reactivity, electronic properties, band gap rjptonline.org |
| UV-Visible Spectrum | TD-DFT | Electronic transitions, color, photophysical properties rjptonline.org |
| Molecular Electrostatic Potential | DFT | Prediction of reactive sites for electrophiles/nucleophiles rjptonline.org |
Integration into Emerging Chemical Technologies and Niche Applications
The culmination of advancements in synthesis, reactivity, and computational modeling will enable the integration of this compound derivatives into specialized and emerging technologies.
Smart Materials: Derivatives could be designed to respond to external stimuli (e.g., light, pH, ions), leading to applications as chemical sensors or molecular switches.
Pharmaceutical Scaffolds: As a rigid and functionalizable core, it can serve as a scaffold in combinatorial chemistry and fragment-based drug discovery to rapidly generate libraries of compounds for high-throughput screening against various diseases. nih.govnih.gov
Asymmetric Catalysis: Chiral derivatives of this compound could be developed as ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure pharmaceuticals and fine chemicals.
The path forward for this compound research requires a synergistic approach, combining innovative synthetic chemistry with powerful computational tools. By addressing the current challenges, researchers can unveil the unique properties of this molecule and its derivatives, paving the way for their application in diverse and high-impact fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
